

The Photophysical Profile of Sulfo-Cy5 Carboxylic Acid: A Technical Guide

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Compound of Interest

Compound Name: Sulfo-Bis-(*N,N'*-carboxylic acid)-Cy5

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the excitation and emission spectra of Sulfo-Cy5 carboxylic acid, a widely used fluorescent dye in biological research and drug development. This document details the photophysical properties, experimental protocols for spectral characterization, and a common application workflow for bioconjugation.

Core Photophysical Properties

Sulfo-Cy5 carboxylic acid is a bright, far-red fluorescent dye that is highly water-soluble due to the presence of sulfonate groups.^[1] This hydrophilicity makes it particularly suitable for labeling biological molecules in aqueous environments.^[1] The dye is known for its high photostability and its fluorescence intensity is largely independent of pH in the range of 3 to 10. The photophysical characteristics of Sulfo-Cy5 carboxylic acid are summarized in the table below.

Property	Value	Unit
Excitation Maximum (λ_{ex})	~646 - 649	nm
Emission Maximum (λ_{em})	~662 - 670	nm
Molar Extinction Coefficient (ϵ)	~271,000	$\text{M}^{-1}\text{cm}^{-1}$
Fluorescence Quantum Yield (Φ)	~0.28	
Recommended Excitation Laser	633, 635, or 647	nm
Recommended Emission Filter	660 - 700	nm

Experimental Protocols

Determining Excitation and Emission Spectra

A fundamental characterization of any fluorophore involves determining its excitation and emission spectra. This is typically performed using a fluorescence spectrophotometer or a spectrofluorometer.

Objective: To determine the optimal excitation and emission wavelengths for Sulfo-Cy5 carboxylic acid.

Materials:

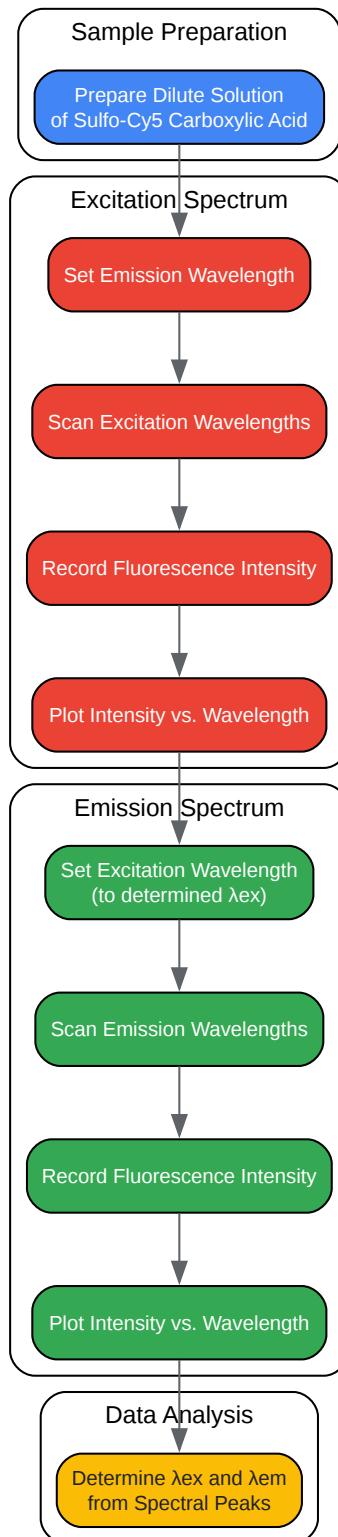
- Sulfo-Cy5 carboxylic acid
- Phosphate-buffered saline (PBS), pH 7.4
- Quartz cuvettes
- Fluorescence spectrophotometer

Procedure:

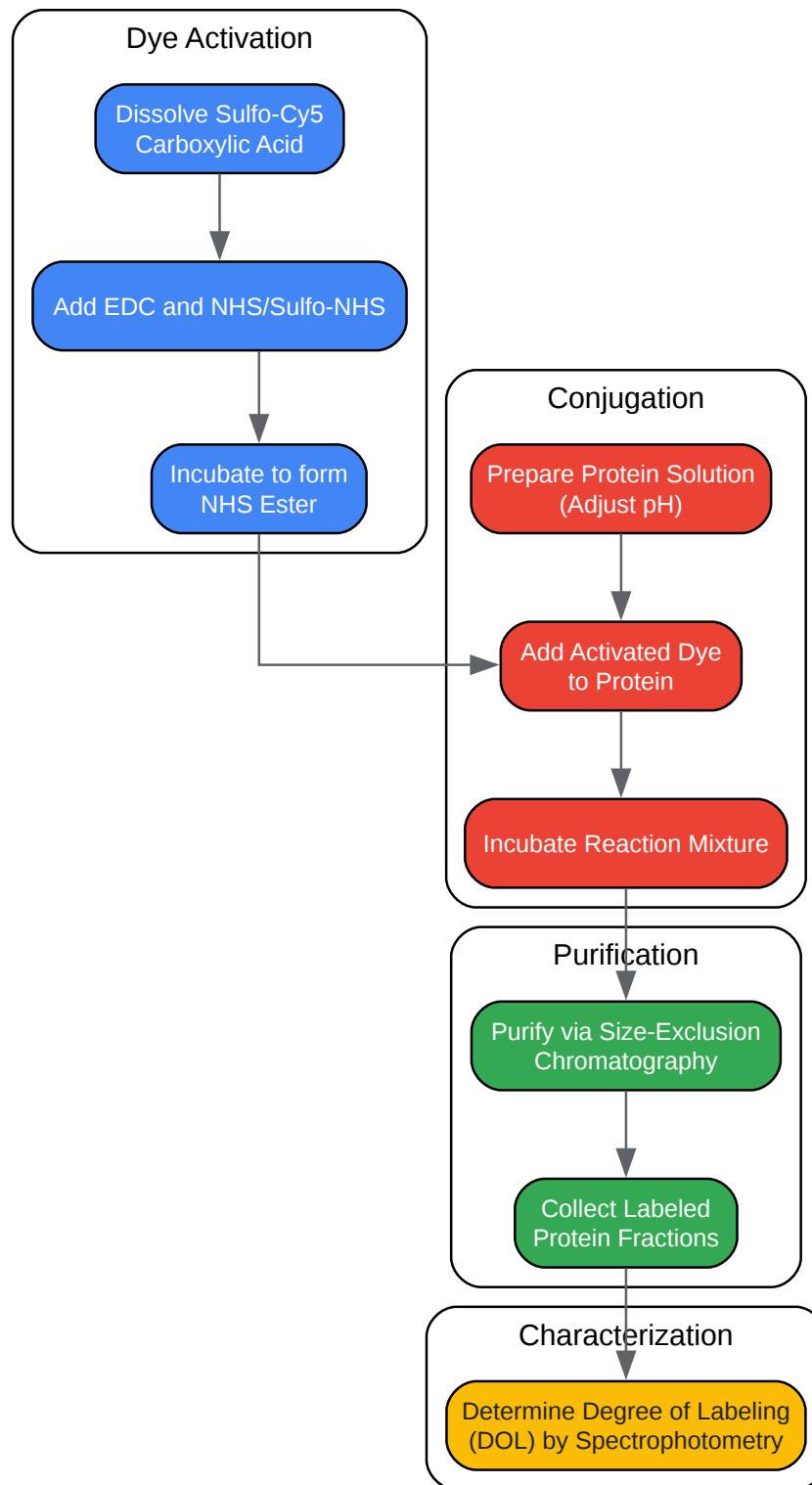
- Sample Preparation: Prepare a dilute stock solution of Sulfo-Cy5 carboxylic acid in PBS. A typical starting concentration is in the micromolar (μM) range. The absorbance of the solution at the excitation maximum should be kept below 0.1 to avoid inner filter effects.
- Excitation Spectrum Measurement:
 - Set the emission wavelength of the spectrofluorometer to the expected emission maximum of Sulfo-Cy5 (e.g., 665 nm).
 - Scan a range of excitation wavelengths (e.g., 550 nm to 660 nm).
 - Record the fluorescence intensity at each excitation wavelength.
 - The wavelength that results in the highest fluorescence intensity is the excitation maximum (λ_{ex}).[\[2\]](#)[\[3\]](#)
- Emission Spectrum Measurement:
 - Set the excitation wavelength of the spectrofluorometer to the determined excitation maximum (λ_{ex}).
 - Scan a range of emission wavelengths (e.g., 650 nm to 750 nm).
 - Record the fluorescence intensity at each emission wavelength.
 - The wavelength with the highest fluorescence intensity is the emission maximum (λ_{em}).[\[2\]](#)[\[3\]](#)

Data Analysis: The collected data are plotted as fluorescence intensity versus wavelength to generate the excitation and emission spectra. The peaks of these spectra represent the λ_{ex} and λ_{em} , respectively.

Workflow for Determining Fluorescence Spectra



Protein Labeling with Sulfo-Cy5 Carboxylic Acid

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